[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine
Overview
Description
[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine is an organic compound with a complex structure characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with target proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been used in the repositioning of antitubercular oxazoles for certain neglected tropical diseases , suggesting potential involvement in antimicrobial pathways.
Pharmacokinetics
The presence of fluorine atoms in drug molecules can influence their pharmacokinetic properties, often enhancing metabolic stability and improving bioavailability .
Result of Action
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine typically involves multiple steps One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituentsThe final step involves the conversion of the resulting intermediate to the methanamine derivative through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation can produce corresponding ketones or carboxylic acids .
Scientific Research Applications
Chemistry
In chemistry, [3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including agrochemicals and advanced materials .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, [3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl
Properties
IUPAC Name |
[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H,3,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFHSWMYXNZCJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CN)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378693 | |
Record name | [3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-08-0 | |
Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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